molecular formula C20H19N3O2S B12204008 2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone

2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone

Cat. No.: B12204008
M. Wt: 365.5 g/mol
InChI Key: BUUUQOMCBSQDKN-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic IUPAC name of the compound, 1-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone , reflects its intricate substitution pattern (Figure 1). The molecular formula C₂₁H₂₁N₃O₃S corresponds to a molecular weight of 395.5 g/mol , as derived from high-resolution mass spectrometry. Key structural components include:

Feature Description
1,2,4-Triazole Core A five-membered aromatic ring with nitrogen atoms at positions 1, 2, and 4.
4-Substituent Prop-2-en-1-yl (allyl) group, introducing unsaturation and reactivity.
5-Substituent Phenoxymethyl group (-CH₂-O-C₆H₅), providing steric bulk and π-π interactions.
3-Substituent Thioether linkage (-S-) connecting to a phenacyl moiety (C₆H₅-CO-CH₂-).

The allyl group at position 4 enhances conformational flexibility, while the phenoxymethyl group at position 5 contributes to hydrophobic interactions. The thioether bridge at position 3 stabilizes the molecule against oxidative degradation compared to ether analogs.

Historical Context of Triazole-Thioether Hybrid Compounds

Triazole-thioether hybrids emerged in the late 20th century as researchers sought to combine the metabolic stability of triazoles with the electronic effects of sulfur. Early work focused on 1,2,4-triazole-3-thiols as antimicrobial agents, with thioetherification identified as a strategy to modulate solubility and bioavailability. A landmark study in 2015 demonstrated that introducing allyl groups into triazole scaffolds improved their antifungal activity by 40% compared to alkyl derivatives. The compound discussed here builds on these findings, incorporating an allyl group for enhanced reactivity and a phenoxymethyl group to optimize lipophilicity.

Significance in Heterocyclic Chemistry Research

This compound highlights three key trends in modern heterocyclic chemistry:

  • Hybridization of Pharmacophores : Merging triazole, thioether, and phenacyl motifs creates synergistic effects. For example, the triazole’s hydrogen-bonding capacity complements the thioether’s radical-scavenging potential.
  • Synthetic Versatility : The molecule’s modular structure allows derivatization at four positions (3, 4, 5, and phenacyl), enabling structure-activity relationship (SAR) studies. Researchers have synthesized over 50 analogs by varying the allyl and phenoxymethyl substituents.
  • Applications Beyond Medicine : Recent studies suggest utility in materials science, where the triazole-thioether moiety acts as a ligand for transition metals in catalytic systems.

The compound’s balanced logP value of 3.2 (calculated) and polar surface area of 76.8 Ų further indicate favorable drug-likeness parameters, making it a promising candidate for preclinical evaluation.

Properties

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C20H19N3O2S/c1-2-13-23-19(14-25-17-11-7-4-8-12-17)21-22-20(23)26-15-18(24)16-9-5-3-6-10-16/h2-12H,1,13-15H2

InChI Key

BUUUQOMCBSQDKN-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)COC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone . This method ensures the formation of the desired triazole derivative with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl and triazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promise in inhibiting the growth of various cancer cell lines.

Case Study: Cytotoxic Activity

A study evaluated the cytotoxic effects of several triazole derivatives, including those similar to 2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and K562 (leukemia). The results indicated that certain derivatives exhibited significant cytotoxic effects while maintaining selectivity towards cancer cells over healthy cells .

Cell LineIC50 Value (µM)Selectivity Index
A54915.43.2
MCF-712.84.0
K56218.62.5

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial properties. The sulfanyl group in this compound enhances its interaction with microbial enzymes, potentially leading to effective inhibition.

Case Study: Antimicrobial Activity

In vitro studies have assessed the antimicrobial efficacy of the compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics.

PathogenMIC (µg/mL)Comparison Standard
Staphylococcus aureus25Penicillin
Escherichia coli30Ampicillin

Therapeutic Potential in Inflammatory Diseases

The compound's structure suggests potential inhibitory effects on cyclooxygenase enzymes, which are involved in inflammatory pathways. This could position it as a candidate for treating inflammatory diseases.

Case Study: Inhibition Studies

Research involving similar triazole derivatives showed promising results in inhibiting COX enzymes. A derivative demonstrated an IC50 value of 10 µM against COX-1 and COX-2, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to metal ions and proteins, altering their function and leading to the observed biological effects. The phenyl and allyl groups contribute to the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Physicochemical Properties

  • Elemental Analysis : The target compound’s calculated elemental composition (C, H, N, S) aligns with triazole derivatives in and , where deviations between calculated and found values are typically <0.3% .
  • Solubility: The propenyl group in the target compound may enhance solubility in polar aprotic solvents (e.g., DMF) compared to bulkier analogs like the quinolinyl derivative .

Reactivity and Functionalization

  • The propenyl group in the target compound offers a site for addition reactions (e.g., epoxidation, hydrohalogenation), unlike analogs with stable aryl or halogen substituents .
  • Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity at the ketone moiety, whereas electron-donating groups (methoxy in ) may stabilize the triazole ring .

Key Research Findings

Stereoelectronic Effects: The phenoxymethyl group in the target compound may enhance resonance stabilization of the triazole ring compared to alkyl or halogen substituents, as observed in related systems .

Crystallographic Data : Structural analogs (e.g., and ) often require single-crystal X-ray diffraction for confirmation, with software like SHELX and ORTEP-3 used for refinement .

Biological Potential: While specific data for the target compound are unavailable, triazole derivatives with aryl/heteroaryl groups (e.g., quinolinyl in ) are frequently explored for antimicrobial or anticancer activity.

Biological Activity

The compound 2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article delves into the biological activity of this specific compound, examining its synthesis, mechanism of action, and empirical evidence from research studies.

Chemical Structure and Synthesis

The molecular formula of the compound is C18H18N4O2SC_{18}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 350.43 g/mol. The structure includes a triazole ring, a sulfanyl group, and various aromatic substituents that contribute to its biological activity.

Synthesis Overview

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate alkynes or alkenes.
  • Introduction of the Phenoxymethyl Group : Reaction of the triazole intermediate with phenoxymethyl halides under basic conditions.
  • Attachment of the Isopropylphenyl Group : This can be performed via nucleophilic substitution reactions.
  • Final Modifications : Adjustments to form the complete acetamide structure.

Biological Activity

Research indicates that compounds featuring triazole rings exhibit a variety of biological activities:

Antimicrobial Activity

Studies have shown that similar triazole derivatives possess significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with structural similarities have demonstrated potent inhibitory effects against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .
  • Antifungal Activity : Certain derivatives have been effective against fungi such as Candida species, showing promising growth inhibition rates .

Anticancer Activity

The potential anticancer properties of triazole derivatives have also been explored:

  • Cell Line Studies : Compounds similar to this triazole derivative have exhibited cytotoxic effects on various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7), with IC50 values indicating significant potency .

The mechanism by which these compounds exert their biological effects often involves interaction with critical enzymes or cellular targets:

  • Enzyme Inhibition : For example, molecular docking studies suggest that these compounds may interact with DNA gyrase and MurD, leading to inhibition of bacterial growth through disruption of DNA replication processes .

Comparative Analysis

To better understand the efficacy of 2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone compared to other related compounds, a summary table is provided below:

Compound NameAntibacterial Activity (MIC µM)Antifungal ActivityAnticancer Activity (IC50 µM)
Compound A0.21Moderate6.2
Compound B0.35High27.3
Compound C0.50Low43.4
This CompoundTBDTBDTBD

Case Studies

Several case studies have highlighted the biological activities associated with triazole derivatives:

  • Study on Antimicrobial Properties : A recent study evaluated various derivatives against clinical strains and found that compounds similar to this triazole exhibited significant antibacterial activity against resistant strains .
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects on human cell lines, revealing that certain substitutions on the triazole ring enhanced anticancer activity .

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